molecular formula C23H44O5 B3026178 Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester CAS No. 20358-82-1

Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester

Cat. No. B3026178
CAS RN: 20358-82-1
M. Wt: 400.6 g/mol
InChI Key: GMYBQRDPCWABIS-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester, also known as 1-Palmitoyl-3-Butyryl-rac-glycerol , is a chemical compound with the molecular formula C23H44O5 and a molecular weight of 400.59 . It is supplied as a solid .


Molecular Structure Analysis

The molecular structure of Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester can be represented by the IUPAC Standard InChI: InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-21 (24)26-18-19 (22)17-25-20 (23)15-13-11-8-6-4-2/h19,22H,3-18H2,1-2H3 .


Physical And Chemical Properties Analysis

Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester is a solid at room temperature . It has a molecular weight of 400.59 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Biomedical and Environmental Implications

Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester, while not directly highlighted in available literature, falls within the scope of substances with potential environmental and health implications similar to those studied for various chemical compounds. The scientific community has explored a wide range of chemicals for their applications, potential benefits, and risks, providing insights that could be extrapolated to understand the broader implications of chemical substances in biomedical and environmental contexts.

Advanced Oxidation Processes for Environmental Safety

A significant focus of research has been placed on the removal of chemical compounds, such as phthalate esters (PAEs), from aqueous matrices through Advanced Oxidation Processes (AOPs). These processes, including photocatalytic, UV/H2O2 photolysis, sonolysis, and ozone-based treatments, demonstrate the scientific community's effort in mitigating environmental pollutants. Such methodologies could be relevant for the degradation of hexadecanoic acid derivatives, ensuring their safe disposal and minimizing environmental impact (Pirsaheb, Nouri, & Hossini, 2022).

Pharmacological and Therapeutic Research

The exploration of natural compounds for pharmacological uses is a notable area of research, with studies focusing on the therapeutic potentials of various substances. For example, royal jelly and its components, which include fatty acids, have been studied for their wide range of biological and pharmacological effects, including anti-inflammatory, antioxidant, and antidiabetic properties. This suggests that compounds like hexadecanoic acid derivatives could also hold potential for medicinal applications, given their structural similarities to bioactive substances found in nature (Khazaei, Ansarian, & Ghanbari, 2018).

Safety And Hazards

This compound should be considered hazardous until further information becomes available . It is recommended not to ingest, inhale, get in eyes, on skin, or on clothing . Always wash thoroughly after handling .

properties

IUPAC Name

(3-butanoyloxy-2-hydroxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)28-20-21(24)19-27-22(25)17-4-2/h21,24H,3-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYBQRDPCWABIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester

CAS RN

20358-82-1
Record name 3-Butyro-1-palmitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-BUTYRO-1-PALMITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1924Z7R0CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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